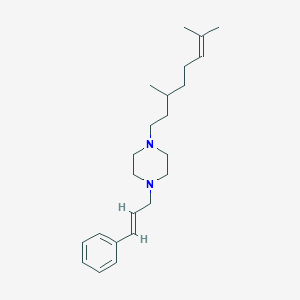![molecular formula C22H25N3O4 B5368152 N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)
N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide, commonly known as EMBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBOA is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of EMBOA is not fully understood, but it is believed to involve the inhibition of monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter. By inhibiting the uptake of these neurotransmitters, EMBOA increases their extracellular levels, leading to an increase in their activity in the brain.
Biochemical and Physiological Effects:
EMBOA has been shown to have various biochemical and physiological effects, including an increase in extracellular levels of dopamine, norepinephrine, and serotonin. This increase in neurotransmitter activity has potential implications for the treatment of depression, anxiety, and other neurological disorders. EMBOA has also been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.
实验室实验的优点和局限性
EMBOA has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the study of EMBOA, including further research into its mechanism of action and potential therapeutic applications. EMBOA could also be used as a starting material for the synthesis of other piperazine derivatives with potential therapeutic applications. Additionally, EMBOA could be studied for its potential applications in drug discovery and development. Overall, the study of EMBOA has the potential to lead to the development of new treatments for various neurological disorders and pain management.
合成方法
EMBOA can be synthesized using various methods, including the reaction of piperazine with ethyl 4-bromobenzoate, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of piperazine with 2-methoxybenzoyl chloride, followed by the addition of ethyl 4-aminobenzoate and acetic anhydride. The resulting intermediate is then reduced using sodium borohydride to obtain EMBOA. Other methods of synthesis include the reaction of piperazine with 2-methoxybenzoyl isothiocyanate, followed by the addition of ethyl 4-aminobenzoate and acetic anhydride.
科学研究应用
EMBOA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, EMBOA has been shown to inhibit the uptake of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular levels. This has potential implications for the treatment of depression, anxiety, and other neurological disorders. In pharmacology, EMBOA has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. In medicinal chemistry, EMBOA has been used as a starting material for the synthesis of other piperazine derivatives with potential therapeutic applications.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-15-8-10-16(11-9-15)24-20(26)14-18-21(27)23-12-13-25(18)22(28)17-6-4-5-7-19(17)29-2/h4-11,18H,3,12-14H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCPUHAWQGXTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)
![3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368123.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)
![4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)
![3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide](/img/structure/B5368182.png)
![2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5368186.png)
![{1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5368192.png)